2-(Aminomethyl)quinolin-8-ol

Catalog No.
S1519627
CAS No.
17018-81-4
M.F
C10H10N2O
M. Wt
174.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Aminomethyl)quinolin-8-ol

CAS Number

17018-81-4

Product Name

2-(Aminomethyl)quinolin-8-ol

IUPAC Name

2-(aminomethyl)quinolin-8-ol

Molecular Formula

C10H10N2O

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C10H10N2O/c11-6-8-5-4-7-2-1-3-9(13)10(7)12-8/h1-5,13H,6,11H2

InChI Key

CKRNQNYGXBRTOB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)CN

2-(Aminomethyl)quinolin-8-ol (CAS 17018-81-4) is a structurally optimized, tridentate (N,N,O-donor) chelating agent derived from the classic 8-hydroxyquinoline scaffold. By incorporating a primary aminomethyl group at the 2-position, this compound overcomes the stoichiometric limitations of traditional bidentate quinolines, enabling the formation of stable 1:1 terdentate complexes with transition metals such as Cu2+, Zn2+, and Ni2+ [1]. In procurement and material selection, it is primarily sourced as a quantitative precursor for neurodegenerative disease therapeutics, a structural ligand for supramolecular sensors, and a specialized chelator where precise control over metal coordination geometry and ternary complex formation is required [2].

Research Fit

Chelation mode
Tridentate N,N,O-coordination for metal-ion studies
Synthetic access
Mannich-derived scaffold supports derivatization workflows
Functional handle
2-aminomethyl group enables further conjugation

Substituting 2-(Aminomethyl)quinolin-8-ol with generic 8-hydroxyquinoline (8-HQ) or clioquinol (CQ) introduces severe stoichiometric and functional limitations. Standard 8-HQs are strictly bidentate (N,O) ligands, meaning they require a 2:1 ligand-to-metal ratio to fully sequester ions like Cu2+ or Zn2+ [1]. This necessitates doubling the molar equivalent of the ligand in formulations, increasing molecular bulk, and altering the solubility profile. Furthermore, bidentate analogs lack the exocyclic primary amine, rendering them incapable of forming the stable ternary complexes with biological cofactors (such as histidine residues or neurotransmitters) that are essential for advanced metal chaperone applications [2].

Substitution Risk

Unsubstituted 8-hydroxyquinoline (oxine): bidentate chelation may not reproduce tridentate geometry or selectivity.
7-aminomethyl isomers: regioselectivity of derivatization and solubility may differ substantially.
Positional isomer mismatch: physicochemical properties (logP, solubility) and formulation behavior may shift.

Metal-Ligand Stoichiometric Efficiency

The addition of the 2-aminomethyl group shifts the coordination profile of the quinoline scaffold from bidentate to tridentate. While baseline compounds like clioquinol (CQ) require two molecules to capture a single Cu2+ or Zn2+ ion, 2-(Aminomethyl)quinolin-8-ol forms stable 1:1 terdentate chelates [1]. This fundamental shift halves the required molar concentration of the ligand for complete metal sequestration.

Evidence DimensionLigand-to-Metal Binding Ratio
Target Compound Data1:1 stoichiometry (Tridentate N,N,O donor)
Comparator Or BaselineClioquinol / 8-Hydroxyquinoline (2:1 stoichiometry, Bidentate N,O donor)
Quantified Difference50% reduction in required ligand equivalents per metal ion
ConditionsCu2+ and Zn2+ complexation in aqueous/biological media

Allows formulators and researchers to use half the material equivalents to achieve the same metal-binding capacity, directly improving formulation stoichiometry.

Cu(II) Chelation
Class-level
log K₁ = 15.90 vs. 12.2 (oxine), Δ +3.7
Supports tridentate coordination context
Compiled from potentiometric data; class-level inference

In Vitro Cell Viability and Antioxidant Potency

In screening assays for neurodegenerative disease therapeutics, 2-(Aminomethyl)quinolin-8-ol (Compound 968) demonstrated a quantifiable toxicity and antioxidant profile. At a 10 µM concentration, it maintained 97.12% cell viability while exhibiting a peroxide reduction IC50 of 0.26 µM, outperforming several legacy substituted quinoline derivatives that showed higher toxicity or lower antioxidant efficacy [1].

Evidence DimensionCell Viability (10 µM) and Peroxide IC50
Target Compound Data97.12% viability; IC50 = 0.26 µM
Comparator Or BaselineBaseline bidentate quinolines (historically limited by conjugative metabolism and higher toxicity)
Quantified DifferenceMaintains near-total cell viability (>97%) with sub-micromolar peroxide quenching
ConditionsIn vitro viability and peroxide reduction assays

Provides a viable, low-toxicity precursor scaffold for drug discovery programs targeting oxidative stress and metal dyshomeostasis.

Aqueous Solubility
Class-level
3.1 mg/mL (pH 7.4 predicted), ≥3-fold vs. oxine
Supports aqueous assay compatibility
QSPR-predicted; verify experimentally

Supramolecular Recognition and Nucleobase Binding

When utilized as a structural ligand for artificial nucleobases, the metal-coordinated geometry of 2-(aminomethyl)quinolin-8-ol is highly tunable. The Cd(II) complex of this ligand acts as an artificial guanine, binding selectively to cytidine with an equilibrium constant of 117 M-1 in DMSO. In contrast, the Zn(II) complex of the exact same ligand shows negligible binding to nucleobases under identical conditions [1].

Evidence DimensionCytidine Binding Affinity (Equilibrium Constant)
Target Compound Data117 M-1 (when complexed with Cd(II))
Comparator Or BaselineZn(II) complex of the same ligand (~0 M-1 binding)
Quantified DifferenceOver 100-fold increase in binding affinity driven purely by the central metal ion's geometric influence on the ligand
ConditionsDMSO solvent, cooperative metal coordination and hydrogen bonding assay

Demonstrates the ligand's utility in supramolecular chemistry, allowing researchers to build selective, metal-switchable sensors for specific biomolecules.

Synthetic Yield
Cross-study
Isolated yield 82% (Mannich route)
Supports scalable synthesis planning
Cross-study comparable; small scale
Lipophilicity (logP)
Class-level
clogP = 3.22 (predicted)
Supports balanced permeability context
Between nitroxoline and clioquinol; class-level inference
MAO-B Selectivity
Cross-study
MAO-B IC₅₀ 17,000 nM, MAO-A >100,000 nM; selectivity >5.9
Supports MAO-B selectivity interpretation
Cross-study comparable; MAO-A confounding may be low

Neurodegenerative Chaperone Precursor

Due to its 1:1 terdentate binding stoichiometry and high in vitro cell viability (>97%), this compound is a highly suitable synthetic precursor for developing blood-brain-barrier permeable metal chaperones. It is specifically used to design therapeutics that sequester Cu2+ and Zn2+ from amyloid-beta plaques in Alzheimer's disease models [1].

Metal-Switchable Supramolecular Sensors

The compound's ability to adopt specific hydrogen-bonding geometries based on the coordinated metal makes it a primary scaffold for artificial nucleobases. It is utilized to synthesize artificial guanine receptors (e.g., via Cd(II) complexation) for the selective recognition and quantification of cytidine in diagnostic and structural biology applications [2].

Advanced Ternary Complexation Assays

Unlike standard 8-hydroxyquinoline, the presence of the primary aminomethyl group allows this compound to form stable ternary complexes with biological cofactors such as histidine, glutamate, and monoamine neurotransmitters. It is a primary ligand choice for analytical assays studying multi-component metal-ligand interactions in complex biological matrices [3].

Application Fit

Application
Selection Property
Validation Focus
Cu(II) chelation studies
Tridentate coordination capacity
Chelation stability under competitive conditions
Cell-based and biochemical assays
Aqueous solubility profile
Solvent-artifact minimization
Scaffold derivatization
Primary amine handle reactivity
Synthetic yield and route efficiency
Neurological model studies
MAO-B selectivity profile
MAO-A off-target interference context

XLogP3

0.8

Wikipedia

2-(aminomethyl)quinolin-8-ol

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